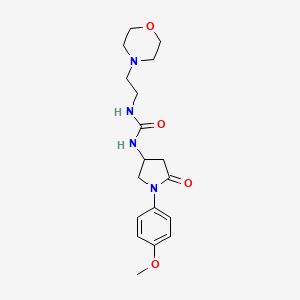

![molecular formula C21H22ClN3O2S B2532647 2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897468-05-2](/img/structure/B2532647.png)

2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

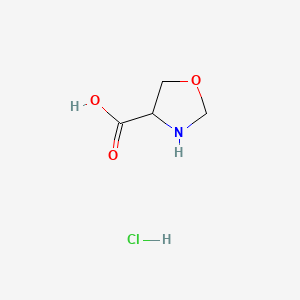

The compound "2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. The structure suggests the presence of a piperazine ring, which is a common feature in many pharmaceutical agents, and a chlorophenoxy moiety, which could imply certain chemical reactivity or biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of a hydroxyphenyl piperazine derivative in the presence of nucleophiles such as 2-mercaptobenzothiazole . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate nucleophile and starting materials. Additionally, the synthesis of piperazine derivatives with affinities for dopamine and serotonin receptors has been reported, starting from benzo- or thienocycloalkaneacetic acids . These methods provide a foundation for the synthesis of complex piperazine-containing compounds.

Molecular Structure Analysis

The molecular structure of the compound includes a piperazine ring, which is known to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors . The presence of a 6-ethylbenzo[d]thiazol-2-yl group could influence the compound's affinity and selectivity for these receptors. The chlorophenoxy group could also affect the molecule's pharmacokinetic properties, such as its ability to cross biological membranes.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related studies. The electrochemical oxidation of hydroxyphenyl piperazine derivatives leads to the formation of p-quinone imines, which can undergo Michael addition reactions with nucleophiles . This type of reactivity might be relevant for the compound if similar electrochemical conditions are applied. Moreover, the presence of an ethanone group could be a site for further chemical modifications.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "this compound" are not directly reported, related compounds provide some insights. The solubility, stability, and reactivity of the compound can be influenced by the presence of the piperazine ring and the chlorophenoxy group. For example, the green synthesis process reported for a dibenzo[b,f][1,4]thiazepine derivative emphasizes high conversion rates and purity, suggesting that similar conditions might be applicable for the synthesis of the compound with desirable physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Synthesis and Antimicrobial Properties : The synthesis of compounds related to 2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been explored, with research indicating their potential antimicrobial activities. This includes novel quinazolinone derivatives and pyridine derivatives, both demonstrating variable antimicrobial effects against bacteria and fungi (Habib et al., 2013); (Patel et al., 2011).

Chemical Structure and Properties

- Structural Analysis : Studies have been conducted on similar compounds to analyze their chemical structures and properties, such as chirality and conformation. These investigations offer insights into the molecular configuration and spatial arrangement of such compounds (Hartung et al., 2003).

Anticancer Potential

- Evaluation Against Cancer Cells : Some derivatives of this compound have been synthesized and evaluated for their potential anticancer properties. This includes investigations on cytotoxic activities against various cancer cell lines (Govindhan et al., 2017).

Synthesis Processes

- Electrochemical Synthesis : Research into the electrochemical synthesis of related compounds has been explored. This includes the synthesis of arylthiobenzazoles through electrochemical oxidation, demonstrating the versatility and potential applications of these synthetic methods (Amani & Nematollahi, 2012).

Potential for Pain Management

- Pharmacological Activities : Certain derivatives have been identified for their potential in pain management. For instance, pyrazole derivatives showing σ1 receptor antagonist activity indicate potential use in the treatment of pain (Díaz et al., 2020).

Anti-inflammatory and Analgesic Effects

- Bioorganic Chemistry : Some derivatives have been synthesized and tested for anti-inflammatory and analgesic properties. This research is crucial for the development of new therapeutic agents (Kumar & Singh, 2020).

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2S/c1-2-15-3-8-18-19(13-15)28-21(23-18)25-11-9-24(10-12-25)20(26)14-27-17-6-4-16(22)5-7-17/h3-8,13H,2,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQOHLDMBKGTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)

![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2532575.png)

![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide](/img/structure/B2532579.png)

![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)

![5-hexyl-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2532586.png)